3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid
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Overview
Description
3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an oxazole ring, and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives can be synthesized by the 1,3-dipolar cycloaddition reaction . This might suggest that the compound could interact with its targets through similar mechanisms, leading to changes in the biological system.
Result of Action
It is known that isoxazole derivatives have been associated with various biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Action Environment
It is known that the synthesis of isoxazole derivatives can be influenced by various factors, including the presence of catalysts . This suggests that the compound’s action could potentially be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Boc deprotection is commonly achieved using TFA in dichloromethane or HCl in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring may yield oxazole-4-carboxylic acid derivatives, while reduction of the carboxylic acid group would produce the corresponding alcohol.
Scientific Research Applications
3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(tert-butoxy)carbonyl]amino)cyclopropane-1-carboxylate: Another compound featuring a Boc-protected amine and a carboxylic acid group.
(Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH: A Boc-protected amino acid derivative.
Uniqueness
3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This makes it particularly useful in specific synthetic applications where the oxazole ring’s reactivity is advantageous.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6(12-10(16)18-11(2,3)4)8-7(9(14)15)5-17-13-8/h5-6H,1-4H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOIJLBWDZLREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=C1C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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